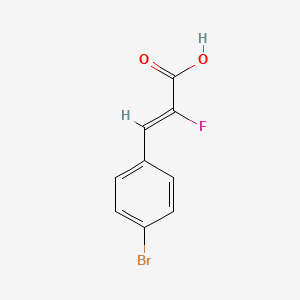![molecular formula C8H10N2 B13186872 (5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine](/img/structure/B13186872.png)
(5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine is a heterocyclic compound that features a fused cyclopentane and pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of cyclopentanone with pyridine derivatives, followed by reduction and amination steps. The reaction conditions often require the use of catalysts such as palladium or manganese, and solvents like ethanol or water to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
(5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Manganese dioxide, t-butyl hydroperoxide, water as solvent, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent, low temperature.
Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane, moderate temperature.
Major Products Formed
The major products formed from these reactions include various substituted cyclopenta-pyridine derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
(5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to the desired biological effect. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar in structure but with a nitrile group, used in corrosion inhibition.
Pyridine and Pyrrole Derivatives: Common aromatic heterocycles with similar structural features, used in various chemical and pharmaceutical applications.
Uniqueness
(5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine is unique due to its specific fused ring system and the presence of an amine group, which provides distinct reactivity and potential for functionalization compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H10N2 |
|---|---|
Peso molecular |
134.18 g/mol |
Nombre IUPAC |
(5R)-6,7-dihydro-5H-cyclopenta[c]pyridin-5-amine |
InChI |
InChI=1S/C8H10N2/c9-8-2-1-6-5-10-4-3-7(6)8/h3-5,8H,1-2,9H2/t8-/m1/s1 |
Clave InChI |
YNLBESQCEDPLSW-MRVPVSSYSA-N |
SMILES isomérico |
C1CC2=C([C@@H]1N)C=CN=C2 |
SMILES canónico |
C1CC2=C(C1N)C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-Ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13186789.png)

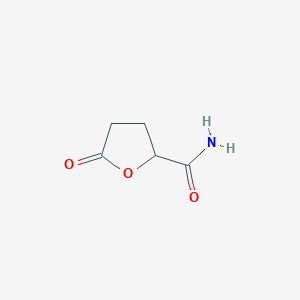
![9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13186814.png)
![1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol](/img/structure/B13186815.png)
amine](/img/structure/B13186817.png)
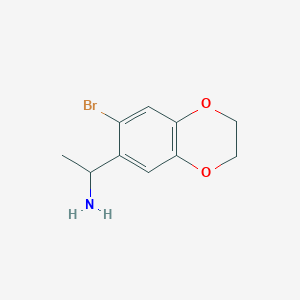
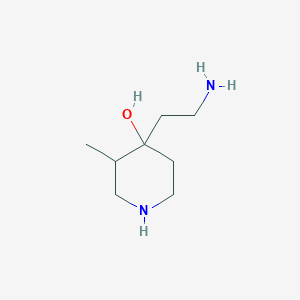
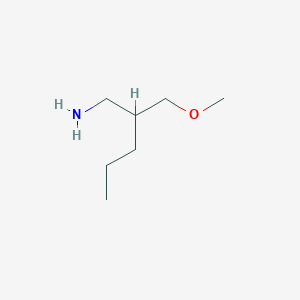
![Methyl 4-[3,5-bis(3-fluoro-4-methoxycarbonylphenyl)phenyl]-2-fluorobenzoate](/img/structure/B13186834.png)
![5-[(2-Iodoethoxy)methyl]-4-methyl-1H-1,2,3-triazole](/img/structure/B13186865.png)
![tert-Butyl (3aS,6R,6aR)-6-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13186868.png)

